(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one
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Overview
Description
(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring substituted with bis(4-fluorophenyl) and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one typically involves the reaction of 4-fluorobenzophenone with a suitable pyrrolidinone precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-[Bis(4-chlorophenyl)(hydroxy)methyl]pyrrolidin-2-one
- (5S)-5-[Bis(4-bromophenyl)(hydroxy)methyl]pyrrolidin-2-one
- (5S)-5-[Bis(4-methylphenyl)(hydroxy)methyl]pyrrolidin-2-one
Uniqueness
(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and interactions with molecular targets. This makes it particularly valuable in applications requiring specific electronic characteristics or enhanced binding affinity.
Properties
CAS No. |
799767-35-4 |
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Molecular Formula |
C17H15F2NO2 |
Molecular Weight |
303.30 g/mol |
IUPAC Name |
(5S)-5-[bis(4-fluorophenyl)-hydroxymethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H15F2NO2/c18-13-5-1-11(2-6-13)17(22,15-9-10-16(21)20-15)12-3-7-14(19)8-4-12/h1-8,15,22H,9-10H2,(H,20,21)/t15-/m0/s1 |
InChI Key |
ZRTGVFKEJPPDJQ-HNNXBMFYSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Canonical SMILES |
C1CC(=O)NC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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